



Application Notes and Protocols for Studying YN14 (Y14/RBM8A) Protein Interactions

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Compound of Interest		
Compound Name:	YN14	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to study the protein-protein interactions of **YN14**, also known as Y14 or RNA-binding protein 8A (RBM8A). **YN14** is a core component of the Exon Junction Complex (EJC), a dynamic multi-protein complex that plays a crucial role in post-transcriptional gene regulation, including mRNA splicing, export, translation, and surveillance. Understanding the intricate network of **YN14** interactions is vital for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting these pathways.

Key Interaction Partners of YN14

YN14 is a central player in several crucial cellular processes through its interactions with a variety of proteins. These interactions are often dynamic and can be modulated by post-translational modifications, such as phosphorylation.

Core Interactions within the Exon Junction Complex (EJC):

The EJC is assembled on mRNA during splicing and consists of a core of four proteins. **YN14** forms a stable heterodimer with Magoh, and this dimer then associates with eIF4AIII and CASC3 (MLN51) to form the EJC core. This complex is essential for marking the location of exon-exon junctions on spliced mRNAs.

Role in Nonsense-Mediated mRNA Decay (NMD):







YN14 is a key factor in the NMD pathway, a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). **YN14**, as part of the EJC, recruits the NMD factor Upf3, initiating a cascade of events that leads to the degradation of the aberrant mRNA.

Involvement in snRNP Biogenesis:

The **YN14**/Magoh heterodimer has been shown to interact with the PRMT5-containing methylosome. This interaction facilitates the methylation of Sm proteins, which are core components of small nuclear ribonucleoproteins (snRNPs), essential for pre-mRNA splicing. This suggests a role for **YN14** in coordinating mRNA and snRNA biogenesis.

Interaction with mRNA Decapping Machinery:

YN14 has been found to directly interact with the decapping enzyme Dcp2. This interaction can inhibit the decapping activity of Dcp2, thereby influencing mRNA stability and turnover.

Regulation of Interactions by Phosphorylation:

The interactions of **YN14** with its partners can be regulated by post-translational modifications. Phosphorylation of **YN14** has been shown to abolish its interaction with EJC components and factors involved in downstream processes like NMD.[1] This provides a mechanism for the dynamic remodeling of mRNP complexes.

Data Presentation: YN14 Protein Interactions

While the interactions of **YN14** with its partners are well-documented qualitatively, specific quantitative data such as binding affinities and dissociation constants are not extensively available in the public domain. The interaction between **YN14** and Magoh is consistently described as a "high affinity" interaction.[2][3][4] The following table summarizes the known interactions and the qualitative nature of their binding.

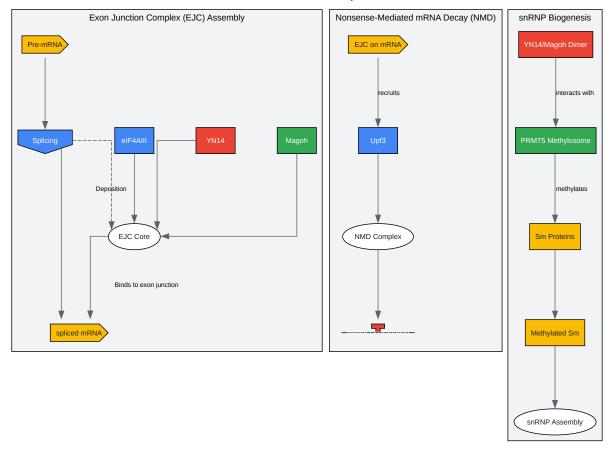


Interacting Partner	Cellular Process	Nature of Interaction	Quantitative Data (Kd)
Magoh	EJC formation, NMD, snRNP biogenesis	Direct, high affinity, forms a stable heterodimer	Not specified in reviewed literature
eIF4AIII	EJC formation	Indirect, as part of the EJC core	Not specified in reviewed literature
Upf3	Nonsense-Mediated mRNA Decay (NMD)	Direct	Not specified in reviewed literature
PRMT5-containing methylosome	snRNP biogenesis	Direct interaction of YN14/Magoh with the complex	Not specified in reviewed literature
Dcp2	mRNA decapping and decay	Direct	Not specified in reviewed literature

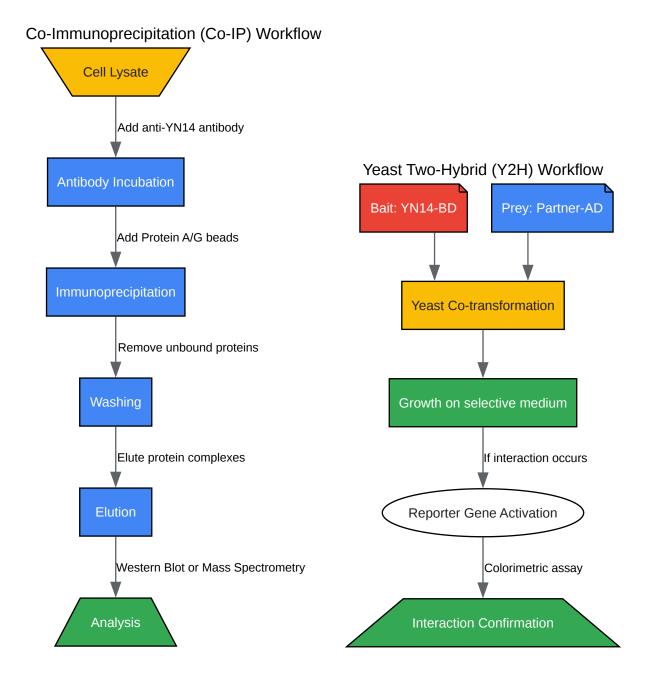
Mandatory Visualizations Signaling Pathways and Experimental Workflows



YN14 Interaction Pathways







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References



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- 3. Mutational analysis of human eIF4AIII identifies regions necessary for exon junction complex formation and nonsense-mediated mRNA decay PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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